Piperazin-1-yl(pyridin-3-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives involves various methods, including simple and efficient processes, as well as multi-step reactions. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was achieved through a straightforward process and characterized by spectral analysis . Similarly, a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues was described, involving reactions with acetylenic dienophiles, catalytic hydrogenation, and ring closure reactions . The synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives was performed using the reductive amination method . These methods highlight the versatility and adaptability of synthetic approaches for piperazine derivatives.
Molecular Structure Analysis
The molecular structures of piperazine derivatives have been characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was confirmed by X-ray diffraction, revealing a monoclinic crystal system and specific conformations for the piperidine and morpholine rings . The crystal structure of 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone was reported as a side product in the synthesis of a new anti-tuberculosis drug candidate . These studies provide detailed insights into the three-dimensional arrangements and stability of piperazine derivatives.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, leading to the formation of complex structures with potential biological activities. The synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile through a three-component reaction at room temperature is an example of the chemical versatility of these compounds . Additionally, the formation of group 12 metal complexes with piperazine derivatives demonstrates the ability of these compounds to participate in coordination chemistry, leading to diverse structures with different geometries .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structures and the nature of their substituents. The solvated molecular salt piperazine-1,4-diium pyridine-2,3-dicarboxylate methanol monosolvate was prepared and analyzed, revealing a three-dimensional network formed by hydrogen bonds . The antiproliferative and antituberculosis activities of certain piperazine derivatives indicate their significant biological properties, which are essential for their potential therapeutic applications . The photoluminescence properties of group 12 metal complexes of piperazine derivatives were also investigated, showing variations in quantum yield due to complexation and the heavy atom perturbation effect .
Scientific Research Applications
Application 1: Anti-tubercular Agent
- Summary of the Application : Piperazin-1-yl(pyridin-3-yl)methanone has been investigated for its potential use as an anti-tubercular agent. Researchers designed and synthesized a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives and evaluated them for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results/Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Application 2: Derivatization Reagent
- Summary of the Application : Piperazin-1-yl(pyridin-3-yl)methanone could potentially be used as a derivatization reagent for the carboxyl groups on peptides .
Application 3: Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
- Summary of the Application : Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, which could potentially include Piperazin-1-yl(pyridin-3-yl)methanone, have been designed and synthesized for their apoptosis inducing ability and tubulin polymerization inhibition .
Application 4: Synthesis of Pyrrolopyridine Derivatives
Safety And Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Future Directions
While specific future directions for the study of Piperazin-1-yl(pyridin-3-yl)methanone are not detailed in the search results, the compound’s involvement in various chemical reactions and its potential biological activity suggest that it may be a subject of future research in medicinal chemistry and drug discovery .
properties
IUPAC Name |
piperazin-1-yl(pyridin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13/h1-3,8,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSFCBZMPSKWOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354361 | |
Record name | (Piperazin-1-yl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazin-1-yl(pyridin-3-yl)methanone | |
CAS RN |
39640-08-9 | |
Record name | (Piperazin-1-yl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-PYRIDINYLCARBONYL)PIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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